

ZY-444: A Comprehensive Technical Guide to its Discovery and Synthesis

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ZY-444, chemically identified as (N4-((5-(4-(benzyloxy)phenyl)-2-thiophenyl)methyl)-N2-isobutyl-2,4-pyrimidinediamine), is a novel small molecule inhibitor of pyruvate carboxylase (PC), a critical enzyme in cancer cell metabolism.[1][2] By targeting PC, **ZY-444** disrupts the anaplerotic replenishment of the tricarboxylic acid (TCA) cycle, a pathway essential for the rapid proliferation of cancer cells.[1][2][3] This inhibition leads to the suppression of the Wnt/β-catenin/Snail signaling pathway, which is pivotal in tumor progression, metastasis, and epithelial-mesenchymal transition (EMT).[1][2] Preclinical studies have demonstrated **ZY-444**'s potent efficacy in inhibiting cancer cell proliferation, migration, and invasion, as well as inducing apoptosis.[2] Notably, **ZY-444** exhibits selective cytotoxicity towards cancer cells with minimal effects on normal cells, highlighting its potential as a promising therapeutic agent in oncology. [2] This document provides a detailed overview of the discovery, synthesis, and biological evaluation of **ZY-444**.

Discovery and Rationale

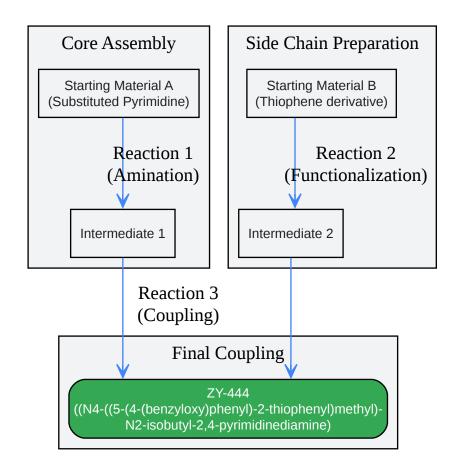
The discovery of **ZY-444** was rooted in the understanding that metabolic reprogramming is a hallmark of cancer.[3][4] Cancer cells exhibit an increased reliance on anaplerotic pathways to fuel the TCA cycle for the biosynthesis of macromolecules and energy production.[3][4] Pyruvate carboxylase (PC) was identified as a key anaplerotic enzyme that is frequently overexpressed in various cancers, including breast cancer, and its high expression is often



correlated with poor prognosis.[4] Therefore, targeting PC emerged as a promising therapeutic strategy to selectively disrupt cancer cell metabolism. Through a focused drug discovery effort, **ZY-444** was identified as a potent and specific inhibitor of PC.[1]

Synthesis Pathway

The synthesis of **ZY-444** is a multi-step process, the general scheme of which has been disclosed in the supplementary materials of the primary research publication. The pathway involves the construction of the pyrimidinediamine core followed by the attachment of the thiophene-based side chain.



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A high-level overview of the **ZY-444** synthesis workflow.

Mechanism of Action

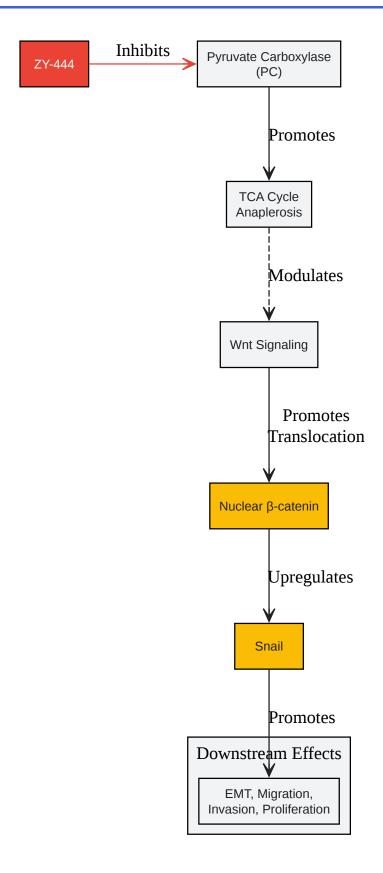


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ZY-444 exerts its anti-cancer effects by directly targeting and inhibiting the enzymatic activity of pyruvate carboxylase.[1][2] This inhibition disrupts the conversion of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the TCA cycle. The downstream consequence of PC inhibition is the suppression of the Wnt/β-catenin/Snail signaling pathway.[1][2] **ZY-444** has been shown to prevent the nuclear translocation of β-catenin, a critical step in the activation of Wnt target genes that promote cell proliferation, migration, and EMT.[2]





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ZY-444 mechanism of action on the Wnt/β-catenin/Snail pathway.



Quantitative Data Summary

The biological activity of **ZY-444** has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of ZY-444 in Breast Cancer

Cell Lines

Cell Line	Туре	IC50 (μM)
MDA-MB-231	Triple-Negative Breast Cancer ~2.5	
4T1	Murine Breast Cancer	~3.0
MCF7	ER-Positive Breast Cancer ~5.0	
MCF10A	Normal Breast Epithelial	>10

Data extracted from proliferation assays (e.g., MTS) after 48-72 hours of treatment.[2]

Table 2: In Vivo Efficacy of ZY-444 in a 4T1 Orthotopic

Mouse Model

Treatment Group	Dose (mg/kg)	Tumor Growth Inhibition (%)	Reduction in Lung Metastases (%)
Vehicle Control	-	0	0
ZY-444	2.5	Significant	Not Reported
ZY-444	5	>60	~75
Paclitaxel	5	~50	~50

Data represents findings after 21-28 days of treatment.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of **ZY-444**.



Cell Proliferation (MTS) Assay



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Workflow for the MTS cell proliferation assay.

- Cell Seeding: Breast cancer cells (e.g., MDA-MB-231, 4T1, MCF7) and normal breast epithelial cells (MCF10A) were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[5]
- Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of ZY-444 or vehicle control (DMSO).
- Incubation: The plates were incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- MTS Addition: After the incubation period, MTS reagent was added to each well according to the manufacturer's instructions.
- Final Incubation and Measurement: The plates were incubated for an additional 1-4 hours at 37°C, and the absorbance at 490 nm was measured using a microplate reader.[6]
- Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control cells. IC50 values were determined using non-linear regression analysis.

Wound Healing (Scratch) Assay

- Cell Seeding: Cells were grown to a confluent monolayer in 6-well plates.
- Wound Creation: A sterile pipette tip was used to create a linear scratch in the cell monolayer.[7]
- Treatment: The cells were washed with PBS to remove detached cells, and then fresh medium containing ZY-444 or vehicle was added.



- Imaging: Images of the scratch were captured at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.[8]
- Analysis: The width of the scratch was measured, and the rate of wound closure was calculated to assess cell migration.[8]

Transwell Invasion Assay

- Chamber Preparation: Transwell inserts with an 8 μm pore size were coated with Matrigel to simulate an extracellular matrix.[9][10]
- Cell Seeding: Cells were serum-starved overnight, then seeded into the upper chamber of the Transwell inserts in a serum-free medium containing ZY-444 or vehicle.
- Chemoattractant: The lower chamber was filled with a medium containing a chemoattractant, such as 10% fetal bovine serum.[9]
- Incubation: The plates were incubated for 24-48 hours to allow for cell invasion.
- Staining and Counting: Non-invading cells on the upper surface of the membrane were removed. The invading cells on the lower surface were fixed, stained (e.g., with crystal violet), and counted under a microscope.[9]

Apoptosis Assay (Annexin V/PI Staining)

- Cell Treatment: Cells were treated with **ZY-444** or vehicle for 24-48 hours.
- Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and resuspended in Annexin V binding buffer.[11]
- Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension, and the cells were incubated in the dark at room temperature for 15 minutes.[11][12]
- Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[11]

Western Blot Analysis



- Protein Extraction: Cells treated with ZY-444 or vehicle were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., β-catenin, Snail, E-cadherin, Vimentin, and β-actin as a loading control) overnight at 4°C.[13][14]
- Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[14]

Conclusion

ZY-444 is a promising anti-cancer agent that selectively targets the metabolic vulnerability of cancer cells by inhibiting pyruvate carboxylase. Its mechanism of action, involving the suppression of the Wnt/β-catenin/Snail signaling pathway, provides a strong rationale for its development as a therapeutic for various cancers, particularly those with high PC expression. The comprehensive data from in vitro and in vivo studies underscore the potential of **ZY-444** as a lead compound for further clinical investigation. The detailed synthetic pathway and experimental protocols provided herein offer a valuable resource for researchers in the field of oncology and drug discovery.

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